5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol
Description
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of fluorine and hydroxyl groups on a phenyl ring, along with a trifluoromethoxy group
Properties
IUPAC Name |
2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O3/c14-11-5-7(1-2-12(11)19)8-3-9(18)6-10(4-8)20-13(15,16)17/h1-6,18-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVNTLROJJQVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686561 | |
| Record name | 3'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-13-5 | |
| Record name | 3'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of a disubstituted aromatic compound in an acid medium with fluorine gas . The reaction conditions often require a dielectric constant of at least 20 and a pH of less than 3 to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the aromatic precursor is treated with fluorine gas under controlled conditions to ensure selective fluorination and minimize by-products. The use of specialized reactors and safety protocols is essential due to the reactive nature of fluorine gas.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-fluorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The presence of fluorine atoms can enhance its binding affinity to certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyphenylboronic acid: Shares the fluorine and hydroxyl groups but lacks the trifluoromethoxy group.
3-Fluoro-4-hydroxyphenylacetic acid: Contains a carboxylic acid group instead of the trifluoromethoxy group.
3-Fluoro-L-tyrosine: An amino acid derivative with similar fluorine and hydroxyl substitutions.
Uniqueness
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
